molecular formula C9H9BrO3 B13193484 (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol

(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol

Cat. No.: B13193484
M. Wt: 245.07 g/mol
InChI Key: FHFTXZYDHDDIBD-SSDOTTSWSA-N
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Description

(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol is an organic compound with a unique structure that includes a benzodioxole ring and a brominated ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol typically involves the bromination of a precursor compound containing the benzodioxole ring. One common method is the bromination of (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a corresponding ethan-1-ol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-oxoethan-1-ol.

    Reduction: Formation of (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol.

    Substitution: Formation of various substituted ethan-1-ol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of brominated ethan-1-ol derivatives with biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of drugs with therapeutic properties. Its structure can be modified to create compounds with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the benzodioxole ring play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.

    (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    (1S)-1-(2H-1,3-benzodioxol-5-yl)-2-iodoethan-1-ol: Contains an iodine atom, which can affect its reactivity and biological activity.

Uniqueness

(1S)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

(1S)-1-(1,3-benzodioxol-5-yl)-2-bromoethanol

InChI

InChI=1S/C9H9BrO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5H2/t7-/m1/s1

InChI Key

FHFTXZYDHDDIBD-SSDOTTSWSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@@H](CBr)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CBr)O

Origin of Product

United States

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